Laurolactam synthesis from cyclododecatriene
Laurolactam synthesis from cyclododecatriene
An In-depth Technical Guide to the Synthesis of Laurolactam from Cyclododecatriene
Introduction
Laurolactam, with the IUPAC name Azacyclotridecan-2-one, is a crucial organic compound, primarily serving as the monomer for the production of the engineering plastic Polyamide 12 (Nylon-12).[1][2] Nylon-12 is a high-performance polymer valued for its excellent thermal stability, chemical resistance, and mechanical properties, making it indispensable in the automotive, electronics, and medical industries.[3][4] The industrial synthesis of laurolactam is a multi-step chemical process that originates from 1,5,9-cyclododecatriene (CDT), a trimer of butadiene.[1][5]
This technical guide provides a comprehensive overview of the primary industrial pathways and alternative methods for synthesizing laurolactam from cyclododecatriene. It is intended for researchers, chemists, and professionals in chemical and drug development, offering detailed experimental protocols, quantitative data summaries, and process visualizations.
The most established industrial route involves the hydrogenation of CDT to cyclododecane, followed by oxidation, oximation, and a final Beckmann rearrangement. An alternative industrial process utilizes photonitrosation to bypass several steps.[1] Additionally, greener synthetic routes are being explored to improve efficiency and reduce environmental impact.[6][7]
Figure 1: Overall workflow of the classical industrial synthesis of Laurolactam.
Primary Industrial Synthesis Pathway
The conventional and most widely used industrial method for producing laurolactam is a five-step process starting from cyclododecatriene.
Step 1: Hydrogenation of Cyclododecatriene (CDT)
The process begins with the complete saturation of the three double bonds in cyclododecatriene (CDT) to yield cyclododecane (CDAN). This is a standard catalytic hydrogenation reaction.
| Parameter | Value / Condition | Reference |
| Reactant | 1,5,9-Cyclododecatriene (CDT) | [1] |
| Product | Cyclododecane (CDAN) | [1] |
| Catalyst | Typically Nickel-based (e.g., Raney Nickel) or Palladium | [6] |
| Reagent | Hydrogen Gas (H₂) | [1] |
| Yield | Quantitative | [1] |
Experimental Protocol: Catalytic Hydrogenation of CDT
-
A high-pressure autoclave is charged with cyclododecatriene and a suitable hydrogenation catalyst (e.g., Raney Nickel).
-
The reactor is sealed and purged with nitrogen, followed by hydrogen gas.
-
The mixture is heated and pressurized with hydrogen. The exact temperature and pressure depend on the catalyst used but are typically in the range of 150-200°C and 10-30 atm.
-
The reaction is monitored by measuring hydrogen uptake.
-
Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration to yield crude cyclododecane, which is typically pure enough for the next step.
Step 2: Oxidation of Cyclododecane (CDAN)
Cyclododecane is oxidized using air or pure oxygen to a mixture of cyclododecanol (CDOL) and cyclododecanone (CDON).[1] Boric acid is often added to protect the newly formed alcohol as a borate ester, preventing over-oxidation and improving selectivity.[8]
| Parameter | Value / Condition | Reference |
| Reactant | Cyclododecane (CDAN) | [1][8] |
| Product | Cyclododecanol (CDOL) and Cyclododecanone (CDON) | [1][8] |
| Oxidant | Air or Oxygen | [1] |
| Catalyst | Transition metal salts (e.g., Cobalt(II) acetate) | [1] |
| Additive | Boric Acid | [8] |
| CDAN Conversion | ~30% (to maintain selectivity) | [8] |
| CDOL:CDON Ratio | Approx. 10:1 | [8] |
Experimental Protocol: Air Oxidation of CDAN
-
Molten cyclododecane, boric acid, and a cobalt salt catalyst are loaded into an oxidation reactor.
-
The mixture is heated to approximately 150-170°C.
-
Air is bubbled through the vigorously stirred reaction mixture.
-
The reaction is carefully controlled to a low conversion rate (around 30%) to maximize selectivity.[8]
-
After the reaction, the mixture is treated with hot water to hydrolyze the cyclododecyl borate esters.
-
The organic phase, containing unreacted CDAN, CDOL, and CDON, is separated from the aqueous boric acid solution. The unreacted CDAN and boric acid are recycled.[8]
Step 3: Dehydrogenation of Cyclododecanol (CDOL)
The mixture from the oxidation step, rich in cyclododecanol, is passed over a dehydrogenation catalyst to convert the remaining alcohol into cyclododecanone. This step enriches the product stream in the desired ketone.
| Parameter | Value / Condition | Reference |
| Reactant | Cyclododecanol (in mixture with CDON) | [1][2] |
| Product | Cyclododecanone | [1][2] |
| Catalyst | Copper or Copper-Chromium on an active support | [1][2] |
| Temperature | 230–245 °C | [2] |
| Pressure | Atmospheric | [2] |
| Yield | Quantitative conversion of CDOL | [1] |
Experimental Protocol: Dehydrogenation of CDOL to CDON
-
The CDOL/CDON mixture obtained after hydrolysis and separation is vaporized.
-
The vapor stream is passed through a fixed-bed reactor containing a copper-based catalyst.
-
The reactor is maintained at 230–245 °C and atmospheric pressure.[2]
-
The product stream, now consisting primarily of cyclododecanone and recycled cyclododecane, is condensed.
-
Pure cyclododecanone is isolated via distillation before proceeding to the next step.
Step 4: Oximation of Cyclododecanone (CDON)
Cyclododecanone is reacted with a hydroxylamine salt in an aqueous solution to form cyclododecanone oxime (CDOX). This reaction is a critical step to introduce the nitrogen atom required for the lactam ring.
| Parameter | Value / Condition | Reference |
| Reactant | Cyclododecanone (1.5 g) | [9][10] |
| Reagent | Hydroxylamine hydrochloride (0.6 g) | [9][10] |
| Base | 10% Aqueous NaOH (15 mL) | [9][10] |
| Solvent | 95% Ethanol (8 mL), Deionized Water (25 mL) | [9][10] |
| Temperature | Reflux (~100 °C) | [9] |
| Reaction Time | ~30-35 minutes | [9][10] |
| Yield | ~95% | [9][11] |
Experimental Protocol: Synthesis of Cyclododecanone Oxime
-
In a round-bottom flask, dissolve 1.5 g of cyclododecanone in 8 mL of 95% ethanol.[9][10]
-
To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water with stirring.[9][10]
-
Finally, add 15 mL of a 10% by-weight aqueous solution of NaOH.[9][10]
-
Attach a reflux condenser and heat the solution to reflux (approximately 100°C) using a heating mantle.[9]
-
Continue heating for about 35 minutes. Reaction completion is often indicated by the formation of crystals floating on the surface.[9]
-
Cool the mixture in an ice-water bath to complete crystallization.[10]
-
Recover the crystalline oxime product via vacuum filtration using a Buchner funnel and allow the crystals to dry.[9]
-
For further purification, the crude oxime can be recrystallized from 95% ethanol.[10]
Step 5: Beckmann Rearrangement of Cyclododecanone Oxime (CDOX)
This is the final and defining step of the synthesis. The cyclododecanone oxime undergoes an acid-catalyzed intramolecular rearrangement to form the 13-membered ring of laurolactam.
Figure 2: Simplified mechanism of the Beckmann Rearrangement.
| Parameter | Value / Condition | Reference |
| Reactant | Cyclododecanone Oxime | [9][10] |
| Catalyst | Strong acid (e.g., conc. H₂SO₄, Oleum)[1][12] or Cyanuric Chloride (8.0 mg) / ZnCl₂ (11.5 mg)[9][10] | |
| Solvent | Acetonitrile (12 mL) for Cyanuric Chloride method | [9][10] |
| Temperature | Reflux (82 °C for Acetonitrile) or up to 160 °C for H₂SO₄ | [1][9] |
| Reaction Time | ~60 minutes | [9] |
| Yield | ~90-93% | [1][9] |
Experimental Protocol: Beckmann Rearrangement (Cyanuric Chloride Method)
-
To a round-bottom flask, add the recrystallized cyclododecanone oxime from the previous step.[9]
-
Add 12 mL of an acetonitrile solution containing 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.[9][10]
-
Heat the mixture to reflux (approximately 82°C) for about 60 minutes.[9][10]
-
Monitor the reaction's completion by thin-layer chromatography (TLC), observing the disappearance of the oxime spot.[9]
-
After completion, quench the reaction with 20 mL of a saturated aqueous NaHCO₃ solution.[9]
-
Transfer the mixture to a separatory funnel and extract the product using three 15 mL portions of ethyl acetate.[9]
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude laurolactam.[10]
-
The product can be further purified by recrystallization from a 95% ethanol/water mixture to yield pure laurolactam.[9][10]
Alternative Synthesis Pathways
While the classical route is well-established, alternative processes have been developed to improve efficiency and yield.
Photonitrosation Pathway
This industrial process bypasses the oxidation, dehydrogenation, and oximation steps by converting cyclododecane directly to cyclododecanone oxime.
Figure 3: Workflow for the Photonitrosation synthesis of Laurolactam.
| Parameter | Value / Condition | Reference |
| Reactant | Cyclododecane (CDAN) | [1] |
| Reagents | Nitrosyl chloride (NOCl), Anhydrous hydrogen chloride (HCl) | [1] |
| Condition | UV light irradiation (hν) | [1] |
| Intermediate | Cyclododecanone oxime hydrochloride | [1] |
| Rearrangement | Extraction with conc. H₂SO₄, followed by heating to 160 °C | [1] |
| Overall Yield | Up to 93% | [1] |
This method is highly efficient, combining the formation of the oxime and its subsequent rearrangement into a streamlined process. The resulting oxime is extracted with concentrated sulfuric acid and heated to 160°C to induce the Beckmann rearrangement directly.[1]
Eco-Friendly Synthesis via Epoxidation
A greener approach avoids harsh oxidizing agents by using hydrogen peroxide. This route proceeds through an epoxide intermediate.
| Step | Reactant | Reagents/Catalyst | Product | Yield | Reference |
| 1. Epoxidation | Cyclododecatriene | H₂O₂, Phase Transfer Catalyst (HAHPT) | Epoxide (ECDD) | ~92% selectivity | [6][7] |
| 2. Hydrogenation | ECDD | Raney Nickel, H₂ | Cyclododecanol | - | [6][7] |
| 3. Oxidation | Cyclododecanol | H₂O₂, HAHPT | Cyclododecanone | ~93.6% | [6] |
| Overall Yield | CDT to CDON | - | - | 53.4% | [6][7] |
This method uses hydrogen peroxide as a clean oxidant and water as a solvent, significantly reducing the environmental footprint compared to traditional methods.[6] The resulting cyclododecanone can then be converted to laurolactam via the standard oximation and rearrangement steps.
Conclusion
The synthesis of laurolactam from cyclododecatriene is a well-optimized, multi-step industrial process. The classical pathway, involving hydrogenation, oxidation, dehydrogenation, oximation, and Beckmann rearrangement, remains a cornerstone of large-scale production. Alternative methods, such as the highly efficient photonitrosation route, offer a more direct conversion. Ongoing research focuses on developing more sustainable and "green" methodologies, such as those employing hydrogen peroxide and phase-transfer catalysts, to minimize waste and energy consumption. The choice of synthetic route ultimately depends on a balance of factors including raw material cost, energy requirements, catalyst efficiency, and environmental impact.
References
- 1. Laurolactam - Wikipedia [en.wikipedia.org]
- 2. Cyclododecatriene - Wikipedia [en.wikipedia.org]
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- 4. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
- 7. scirp.org [scirp.org]
- 8. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chemistry-online.com [chemistry-online.com]
- 11. pubs.acs.org [pubs.acs.org]
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